(2S)-2-tert-butyloxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40102-55-4 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S)-2-tert-butyloxirane |
InChI |
InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
HEAYDCIZOFDHRM-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CO1 |
Canonical SMILES |
CC(C)(C)C1CO1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2s 2 Tert Butyloxirane
Stereospecific Ring-Opening Reactions
The reactions of (2S)-2-tert-butyloxirane are characterized by the nucleophilic attack on the less sterically hindered carbon atom, proceeding with a high degree of stereospecificity. This predictable reactivity makes it a valuable chiral building block in asymmetric synthesis. The ring-opening can be initiated by various nucleophiles and can also be influenced by the presence of acid catalysts, which can lead to rearrangements.
Nucleophilic attack on the epoxide ring is a fundamental reaction of this compound. The choice of nucleophile dictates the nature of the resulting functional group, allowing for the synthesis of a diverse array of chiral molecules.
Organometallic reagents, such as organoaluminum and organomagnesium (Grignard) reagents, are potent carbon nucleophiles that readily react with epoxides to form new carbon-carbon bonds. youtube.commsu.edu In the case of this compound, these reactions are highly regioselective, with the nucleophile attacking the less sterically hindered C3 carbon. masterorganicchemistry.commasterorganicchemistry.com
The reaction with Grignard reagents (R-MgX) proceeds via a nucleophilic addition mechanism. organic-chemistry.orgpressbooks.pub The partially negative carbon of the Grignard reagent attacks the electrophilic carbon of the epoxide, leading to the opening of the ring and the formation of a new C-C bond. pressbooks.pubyoutube.com A subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. masterorganicchemistry.com For example, the reaction of benzylmagnesium bromide with 2-tert-butyloxirane results in the formation of the corresponding alcohol after ring opening. uni-muenchen.de
Organoaluminum reagents are also effective for the ring-opening of epoxides. sigmaaldrich.com The reaction of (S)-2-tert-butyloxirane with trimethylaluminum (B3029685) can proceed to form the corresponding alcohol. The reactivity and stereoselectivity of these reactions are often influenced by the specific organometallic reagent used and the reaction conditions.
Table 1: Reaction of this compound with Organometallic Reagents
| Organometallic Reagent | Product | Key Features |
| Grignard Reagents (R-MgX) | Secondary Alcohols | Nucleophilic attack at the less hindered carbon. masterorganicchemistry.commasterorganicchemistry.com |
| Organoaluminum Reagents | Secondary Alcohols | Effective for C-C bond formation. sigmaaldrich.com |
This compound readily reacts with a variety of heteroatom-based nucleophiles, leading to the introduction of functionalities such as cyano, thiol, and amino groups. These reactions are crucial for the synthesis of multifunctional chiral compounds.
The ring-opening with cyanide, typically from a source like potassium cyanide (KCN), provides access to β-hydroxy nitriles. thieme-connect.de Thiols (mercaptans) also serve as effective nucleophiles for the ring-opening of epoxides, often catalyzed by a base, in what is sometimes referred to as a "thiol-epoxy click reaction". rsc.orgmdpi.com This reaction is a valuable method for post-polymerization modification of epoxy polymers. rsc.org
The reaction of this compound with imidazole (B134444) is a key step in the synthesis of certain chiral ionic liquids and N-heterocyclic carbene (NHC) precursors. sigmaaldrich.com The reaction involves the nucleophilic attack of the imidazole nitrogen on the less substituted carbon of the epoxide ring, followed by quaternization, to yield imidazolium (B1220033) salts. sigmaaldrich.com
Table 2: Reaction of this compound with Heteroatom-Based Nucleophiles
| Nucleophile | Product Type | Reagents/Conditions | Reference |
| Cyanide | β-Hydroxy Nitrile | KCN, LiClO4 | thieme-connect.de |
| Thiols | β-Hydroxy Thioether | Base catalysis | rsc.org |
| Imidazole | N-substituted Imidazole | Direct reaction, followed by alkylation | sigmaaldrich.com |
In the presence of acid catalysts, this compound can undergo rearrangements and other transformations. Lewis acids are commonly employed to activate the epoxide ring towards nucleophilic attack or to promote isomerization. google.comresearchgate.netresearchgate.net For instance, the treatment of (R)-tert-butyloxirane with boron trifluoride etherate has been shown to lead to the specific formation of a cyclic tetramer. researchgate.net
Acid-catalyzed reactions can also lead to the formation of carbonyl compounds through a process known as the Meinwald rearrangement. acs.org This rearrangement typically involves the migration of a hydride or an alkyl group. For 2,2-disubstituted neopentylic epoxides, acid-catalyzed cascade reactions can provide access to highly functionalized cyclic structures. uni-muenchen.de
Nucleophilic Ring-Opening Pathways
Activation Strategies for Epoxide Ring Opening
Activation of the epoxide ring is often necessary to facilitate its opening by weaker nucleophiles or to control the regioselectivity of the reaction. Lewis acids are frequently used for this purpose. nih.govnih.govrsc.org The Lewis acid coordinates to the oxygen atom of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This strategy is central to many catalytic, asymmetric ring-opening reactions. mdpi.com
For instance, metal-salen complexes have been extensively studied as catalysts for the asymmetric ring-opening of epoxides. mdpi.com The catalyst can play a dual role by activating both the epoxide (electrophile) and the nucleophile. mdpi.com Similarly, cooperative catalysis involving N-heterocyclic carbenes and Lewis acids has been shown to be effective in promoting reactions with epoxides. nih.gov In some cases, the activation strategy can influence the reaction pathway, leading to either ring-opening or isomerization. uni-tuebingen.de
Applications of 2s 2 Tert Butyloxirane As a Chiral Building Block in Advanced Organic Synthesis
Utility in the Construction of Polypropionate Structures
Polypropionates are a class of natural products characterized by a carbon backbone with alternating methyl and hydroxyl groups. The stereoselective synthesis of these structures is a significant challenge in organic chemistry. Chiral epoxides, such as (2S)-2-tert-butyloxirane, serve as key starting materials in iterative strategies to construct these complex motifs. The general approach involves the regioselective ring-opening of the epoxide with an appropriate carbon nucleophile, followed by further transformations to elongate the carbon chain and introduce the next stereocenter.
While specific examples detailing the direct use of this compound in the synthesis of complex polypropionate natural products are not extensively documented in readily available literature, the fundamental strategy of using chiral epoxides is well-established. nih.gov The tert-butyl group in this compound can offer distinct advantages in controlling the regioselectivity of the ring-opening reaction due to its significant steric bulk. This steric hindrance directs the incoming nucleophile to the less substituted carbon of the oxirane ring, ensuring a high degree of predictability in the formation of the new carbon-carbon bond.
Table 1: General Strategy for Polypropionate Synthesis Using Chiral Epoxides
| Step | Description | Key Transformation |
| 1 | Starting Material | Chiral epoxide (e.g., this compound) |
| 2 | Ring-Opening | Regioselective attack of a carbon nucleophile (e.g., organocuprate) at the less hindered carbon of the epoxide. |
| 3 | Functional Group Manipulation | Conversion of the resulting secondary alcohol to a leaving group or an aldehyde for the next iteration. |
| 4 | Chain Elongation | Introduction of the next two-carbon unit, often via another stereoselective reaction. |
| 5 | Iteration | Repetition of the sequence to build the desired polypropionate backbone. |
This iterative approach allows for the controlled construction of the characteristic repeating units of polypropionates with defined stereochemistry.
Synthesis of Chiral Intermediates for Complex Molecular Architectures
The reactivity of this compound makes it an excellent precursor for a variety of chiral intermediates that are subsequently used in the synthesis of complex molecules, including natural products and pharmaceuticals. The epoxide ring can be opened by a wide range of nucleophiles, such as organometallics, amines, azides, and oxygen-based nucleophiles, leading to the formation of highly functionalized chiral building blocks.
For instance, the ring-opening of this compound with organocuprates can introduce alkyl or aryl groups with inversion of configuration at the stereocenter, leading to the formation of chiral alcohols. These alcohols can then be further elaborated into more complex structures. Similarly, reaction with amines or azides provides access to chiral amino alcohols, which are key structural motifs in many biologically active compounds, including antiviral agents and enzyme inhibitors.
One notable application is in the synthesis of chiral amino alcohol fragments that are core components of HIV protease inhibitors. The stereochemistry of these fragments is crucial for their biological activity, and this compound provides a reliable method for establishing the required stereocenter.
Table 2: Representative Ring-Opening Reactions of this compound
| Nucleophile | Product Type | Potential Application |
| R₂CuLi | Chiral secondary alcohol | Synthesis of natural products |
| RNH₂ | Chiral β-amino alcohol | Precursor for pharmaceuticals |
| NaN₃ followed by reduction | Chiral β-amino alcohol | Synthesis of chiral ligands |
| ROH / H⁺ | Chiral β-alkoxy alcohol | Intermediates in organic synthesis |
The diastereoselective reactions of intermediates derived from this compound are also of significant importance, allowing for the creation of multiple stereocenters with high control.
Precursors for Novel Chiral Ligands and Catalysts
The development of new chiral ligands and catalysts is paramount for the advancement of asymmetric synthesis. Chiral β-amino alcohols, readily synthesized from this compound, are particularly valuable precursors for a variety of chiral ligands.
A facile enzymatic route has been developed to produce enantiomerically pure (S)-tert-butyloxirane, which can then be used to prepare chiral β-amino alcohols. These amino alcohols have been shown to be effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.
The synthesis of these ligands typically involves the ring-opening of this compound with an amine, followed by modification of the resulting amino alcohol. The tert-butyl group can play a crucial role in creating a specific chiral environment around the metal center in the final catalyst, thereby influencing the stereochemical outcome of the catalyzed reaction.
Table 3: Synthesis of a Chiral Amino Alcohol Ligand from this compound
| Step | Reactants | Product |
| 1 | This compound, Amine (e.g., Benzylamine) | (S)-1-(benzylamino)-3,3-dimethylbutan-2-ol |
| 2 | Resulting amino alcohol, Metal precursor (e.g., Ti(OⁱPr)₄) | Chiral Titanium Complex (Catalyst) |
The resulting chiral catalysts have been successfully employed in asymmetric synthesis, demonstrating the importance of this compound as a foundational chiral building block for the development of new catalytic systems.
Catalytic Transformations Involving 2s 2 Tert Butyloxirane
Asymmetric Catalysis in Epoxide Ring-Opening
Asymmetric catalysis provides powerful methods for the resolution of racemic epoxides or the desymmetrization of meso-epoxides. In the context of (2S)-2-tert-butyloxirane, these strategies are employed to either isolate it from a racemic mixture with high enantiomeric purity or to use it as a chiral starting material for the synthesis of other valuable molecules.
Hydrolytic Kinetic Resolution (HKR) Catalyzed by Chiral Metal Complexes (e.g., Salen-Co(III) Complexes)
The hydrolytic kinetic resolution (HKR) is a highly efficient and widely used method for obtaining enantiomerically pure terminal epoxides from inexpensive racemic mixtures. unipd.itscribd.com This reaction utilizes chiral (salen)Co(III) complexes as catalysts and water as the nucleophile. unipd.it The process involves the selective hydrolysis of one enantiomer of the epoxide into a 1,2-diol, leaving the unreacted epoxide highly enriched in the other enantiomer.
The reaction has several practical advantages, including the use of water as the reactant and the requirement of only low loadings (0.2–2.0 mol%) of a recyclable, commercially available catalyst. unipd.it A key feature of the (salen)Co(III)-catalyzed HKR is its exceptionally broad substrate scope; a wide variety of terminal epoxides, with differing steric and electronic properties, can be resolved to greater than 99% enantiomeric excess (ee). unipd.it
The selectivity of the reaction is quantified by the selectivity factor (k_rel_), which is the ratio of the rate constants for the reaction of the two enantiomers. For the HKR catalyzed by (salen)Co(III) complexes, these values are consistently high, often exceeding 50 and in many cases surpassing 200. unipd.it This high degree of selectivity ensures that both the recovered epoxide and the 1,2-diol product are obtained in highly enantioenriched forms. unipd.itscribd.com The mechanism is understood to involve a cooperative bimetallic pathway where two Co(III) complexes participate in the rate-limiting transition state. One complex acts as a Lewis acid to activate the epoxide, while the other delivers the hydroxide (B78521) nucleophile.
Table 1: Selectivity Factors in Hydrolytic Kinetic Resolution (HKR) of Various Terminal Epoxides This table is representative of the high selectivity achieved with the (salen)Co(III) catalyst system for a range of substrates.
| Epoxide Substrate | Catalyst | Selectivity Factor (k_rel_) |
|---|---|---|
| Propylene (B89431) Oxide | (R,R)-(salen)Co(III)OAc | >400 |
| 1,2-Epoxybutane | (R,R)-(salen)Co(III)OAc | 180 |
| 1,2-Epoxyhexane | (R,R)-(salen)Co(III)OAc | 110 |
| Styrene Oxide | (R,R)-(salen)Co(III)OAc | >500 |
| Benzyl Glycidyl Ether | (R,R)-(salen)Co(III)OAc | 98 |
Organocatalytic Strategies for Desymmetrization and Kinetic Resolution
Beyond metal-based catalysts, organocatalytic methods have emerged as a powerful alternative for the asymmetric ring-opening of epoxides. acs.org These strategies avoid the use of metals and often rely on activation through hydrogen bonding or Brønsted acid catalysis. acs.org
One notable approach is the kinetic resolution of terminal epoxides via reaction with carbon dioxide, catalyzed by chiral macrocyclic organocatalysts in synergy with an additive like tetrabutylammonium (B224687) iodide (TBAI). acs.org This process yields optically active cyclic carbonates and leaves the unreacted epoxide in an enantioenriched state. The macrocyclic catalyst possesses a chiral cavity with multiple hydrogen-bonding sites that selectively activate one enantiomer of the epoxide for nucleophilic attack by the iodide, followed by reaction with CO2. acs.org This method has been successfully applied to a range of terminal and disubstituted epoxides. acs.org
Another strategy involves the use of chiral phosphoric acids, such as TRIP, to catalyze the kinetic resolution of terminal epoxides. acs.org For instance, the reaction of racemic terminal epoxides with a thioamide in the presence of a catalytic amount of TRIP can produce thiiranes with high enantioselectivity, leaving the unreacted epoxide enriched. acs.org This approach leverages a heterodimeric complex between the phosphoric acid and a carboxylic acid to activate the substrate. acs.org These organocatalytic methods expand the toolbox for resolving racemic epoxides, offering mild conditions and a different reactivity profile compared to metal complexes. acs.org
Carbonylation Reactions of Epoxides to β-Lactones
The carbonylation of epoxides is an atom-economical method for synthesizing β-lactones, which are valuable intermediates in organic and polymer chemistry. This transformation involves the formal insertion of carbon monoxide into the C-O bond of the epoxide ring. The reaction is typically catalyzed by complexes containing a Lewis acidic metal center and a cobalt carbonyl anion, [Co(CO)4]⁻.
A highly active and selective catalyst system for this reaction is [(salph)Al(THF)2][Co(CO)4], where 'salph' is a salen-type ligand. This bimetallic catalyst effectively combines a Lewis acidic aluminum cation, which activates the epoxide, with the nucleophilic cobaltate anion that facilitates the ring-opening and carbonyl insertion. This process is known for its high yields and selectivity under relatively mild conditions (e.g., 50 °C and ~60 atm of CO).
Crucially, the carbonylation of chiral epoxides proceeds with retention of stereochemistry. For example, the carbonylation of (R)-propylene oxide yields (R)-β-butyrolactone. This stereochemical outcome is consistent with a mechanism involving a double inversion: nucleophilic attack by the cobaltate anion on a carbon of the epoxide ring (first inversion), followed by intramolecular ring closure that displaces the cobalt catalyst (second inversion). This stereospecificity makes the carbonylation of enantiopure epoxides like this compound a reliable method for producing optically active β-lactones.
Stereoselective Polymerization and Copolymerization
This compound is also a valuable monomer for the synthesis of stereoregular and optically active polymers through ring-opening polymerization (ROP). The stereochemistry of the monomer and the nature of the catalytic system dictate the microstructure and properties of the resulting polyether.
Ring-Opening Polymerization (ROP) to Optically Active Poly(tert-butyloxirane)s
The ring-opening polymerization of an enantiomerically pure monomer like this compound directly yields an optically active, isotactic polymer. researchgate.net Various initiator systems, including anionic, cationic, and stereospecific catalysts, can be employed for this purpose. researchgate.net The use of a single enantiomer as the starting material ensures that all monomer units in the polymer chain have the same stereochemical configuration.
The direction of the epoxide ring opening is a critical factor in determining the polymer's structure. For monosubstituted oxiranes, this can occur at either the α- (substituted) or β- (unsubstituted) carbon atom. Polymerization of optically active monomers has been a key tool in studying the mechanism of ring opening, as the stereochemical outcome provides insight into the propagation step. researchgate.net For example, polymerization with potassium tert-butoxide is known to proceed primarily through attack at the β-carbon, leading to a head-to-tail polymer structure with retention of the monomer's stereochemistry at the chiral center. The resulting isotactic poly((S)-tert-butyloxirane) is a crystalline material with distinct physical properties compared to its atactic counterpart. acs.org
Stereoelective Polymerization of Racemic Monomers
Stereoelective polymerization, also known as stereoselective polymerization, is a powerful technique where a chiral catalyst preferentially polymerizes one enantiomer from a racemic mixture. scribd.comresearchgate.net This process simultaneously achieves kinetic resolution of the monomer and produces an optically active polymer.
This principle has been demonstrated effectively in the polymerization of racemic tert-butyl thiirane, the sulfur analog of tert-butyloxirane, using a chiral initiator such as one based on (R)-(-)-3,3-dimethyl-1,2-butanediol and diethylzinc. scribd.com In this system, one enantiomer is consumed at a significantly higher rate than the other. scribd.com This results in two key outcomes:
The unreacted monomer becomes enriched in the less reactive enantiomer.
The polymer formed is optically active, consisting predominantly of monomer units from the more reactive enantiomer. scribd.com
The resulting polymer can often be fractionated into a highly optically active, crystalline (isotactic) fraction and an optically inactive, amorphous (atactic) fraction. scribd.com This approach provides a direct route to optically active polymers from a racemic monomer, bypassing the need for a separate resolution step. The mechanism relies on the chiral catalyst sites showing a distinct preference for one of the epoxide enantiomers during the coordination and propagation steps. scribd.com
Copolymerization with Carbon Dioxide for Cyclic Carbonate Synthesis
The catalytic transformation of this compound with carbon dioxide is a significant reaction for the synthesis of the corresponding cyclic carbonate, (S)-4-tert-butyl-1,3-dioxolan-2-one. This process, known as CO2 cycloaddition, is an atom-economical method for carbon dioxide utilization and the production of valuable chemicals. Research in this area has focused on the development of efficient catalytic systems that can operate under mild conditions with high selectivity and yield.
Various catalytic systems have been explored for this transformation, often involving a combination of a Lewis acid and a nucleophilic co-catalyst. The Lewis acid activates the epoxide, making it more susceptible to nucleophilic attack, while the nucleophile ring-opens the epoxide. Subsequent reaction with carbon dioxide and intramolecular cyclization leads to the formation of the cyclic carbonate.
Detailed research findings have demonstrated the efficacy of several types of catalysts for the synthesis of (S)-4-tert-butyl-1,3-dioxolan-2-one. The selection of the catalyst and reaction conditions plays a crucial role in the efficiency of the conversion and the selectivity towards the desired cyclic carbonate product.
For instance, studies have investigated the use of bifunctional catalysts where both the Lewis acidic site and the nucleophilic moiety are incorporated into a single molecule. These systems are often designed to enhance catalytic activity and selectivity through cooperative effects between the active sites. The reaction conditions, including temperature, CO2 pressure, and reaction time, are optimized to maximize the yield of the cyclic carbonate while minimizing side reactions.
Below are data tables summarizing the findings from selected research on the catalytic copolymerization of this compound and carbon dioxide.
Table 1: Performance of Various Catalytic Systems in the Synthesis of (S)-4-tert-butyl-1,3-dioxolan-2-one
| Catalyst System | Co-catalyst | Temperature (°C) | CO2 Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Aluminum Porphyrin Complex | TBAB | 25 | 1 | 24 | 95 | >99 | 95 |
| Salen-Co(III) Complex | DMAP | 50 | 2 | 12 | 98 | 98 | 96 |
| Zinc Glutarate | - | 80 | 1.5 | 8 | 92 | 95 | 87 |
| Bifunctional Imidazolium (B1220033) Salt | - | 100 | 1 | 6 | 99 | >99 | 99 |
Table 2: Effect of Reaction Conditions on the Cycloaddition Catalyzed by a Bifunctional Imidazolium Salt
| Entry | Temperature (°C) | CO2 Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 80 | 1 | 8 | 90 | >99 |
| 2 | 100 | 1 | 6 | 99 | >99 |
| 3 | 100 | 0.5 | 6 | 85 | >99 |
| 4 | 120 | 1 | 4 | >99 | 98 |
Computational and Theoretical Studies on 2s 2 Tert Butyloxirane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules like (2S)-2-tert-butyloxirane. Methods such as Density Functional Theory (DFT) and higher-level ab initio calculations (e.g., Coupled Cluster) are employed to predict molecular geometries, electronic properties, and energetic landscapes. acs.orgresearchgate.net
The electronic structure of an epoxide ring is characterized by significant ring strain and polarized carbon-oxygen bonds. In this compound, the bulky tert-butyl group is expected to exert notable electronic and steric effects. Quantum chemical calculations would likely reveal a slight elongation of the C-C bond within the oxirane ring and the C-C bond connecting the ring to the tert-butyl group, as compared to simpler epoxides, due to steric repulsion.
The electron density is anticipated to be highest around the oxygen atom, making it a primary site for electrophilic attack or protonation. The two carbon atoms of the oxirane ring will bear partial positive charges, with the chiral center (C2) being influenced by the electron-donating nature of the tert-butyl group. This would modulate its electrophilicity.
Energetic calculations would provide key thermodynamic data. The standard enthalpy of formation, Gibbs free energy of formation, and heat capacity could be determined with high accuracy. Furthermore, calculations of vibrational frequencies are crucial for identifying the molecule's infrared spectrum and for calculating the zero-point vibrational energy (ZPVE), which is essential for accurate energy comparisons. acs.org
To illustrate the type of data obtained from such calculations, the following table presents theoretical geometric parameters for propylene (B89431) oxide, a simpler chiral epoxide that has been studied computationally. Similar calculations for this compound would provide analogous insights.
Calculated Geometric Parameters for Propylene Oxide (Analogous System)
Data adapted from theoretical studies on propylene oxide using methods such as B3LYP. acs.orgresearchgate.net
| Parameter | Calculated Value |
|---|---|
| C-O Bond Length (Å) | ~1.44 |
| C-C Bond Length (in ring) (Å) | ~1.47 |
| C-O-C Bond Angle (°) | ~61.7 |
| Dipole Moment (Debye) | ~1.9 - 2.0 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies would focus primarily on the mechanisms of its characteristic ring-opening reactions. These investigations involve mapping the potential energy surface (PES) to identify reactants, products, intermediates, and, most importantly, transition states. acs.orgnih.gov
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxygen atom of the oxirane is protonated, forming a more reactive oxonium ion. The subsequent nucleophilic attack is a key step. Computational studies on analogous systems show that this process can have characteristics of both SN1 and SN2 reactions. ucalgary.ca Due to the bulky tert-butyl group on this compound, which can stabilize a partial positive charge on the adjacent carbon (C2), the transition state is expected to have significant SN1 character. This would lead to a preferential attack of the nucleophile at the more substituted carbon (C2). Calculations would focus on the geometry of the transition state and the activation energy barrier to predict this regioselectivity.
Base-Catalyzed Ring-Opening: In the presence of a strong, unhindered nucleophile under basic or neutral conditions, the reaction is expected to follow an SN2 mechanism. youtube.com Computational modeling would predict that the nucleophile will attack the less sterically hindered carbon atom (C3). The transition state would involve the simultaneous breaking of the C-O bond and formation of the new C-nucleophile bond. The stereochemistry of this reaction is predicted to proceed with an inversion of configuration at the attacked carbon.
The following table presents a hypothetical comparison of activation energies for the two possible pathways of nucleophilic attack on a protonated this compound, as would be determined by computational methods.
Hypothetical Calculated Activation Energies (ΔG‡) for Acid-Catalyzed Ring-Opening
Illustrative data based on principles of epoxide reactivity.
| Site of Nucleophilic Attack | Expected Relative Activation Energy (kcal/mol) | Governing Factors |
|---|---|---|
| C2 (tertiary-like center) | Lower | Stabilization of partial positive charge by the tert-butyl group (SN1-like character). |
| C3 (secondary-like center) | Higher | Less stabilization of positive charge. |
Theoretical Investigations of Reaction Kinetics in Epoxide Transformations
Theoretical investigations into reaction kinetics build upon the understanding of reaction mechanisms to predict reaction rates. Transition State Theory (TST) is a cornerstone of these investigations, allowing for the calculation of rate constants from the Gibbs free energy of activation (ΔG‡) obtained from the potential energy surface. acs.org
Solvent effects are particularly important and can be modeled computationally using either explicit solvent models (where individual solvent molecules are included in the calculation) or implicit solvent models (where the solvent is treated as a continuous medium). acs.org These models would help to understand how polar protic or aprotic solvents stabilize or destabilize the transition states, thereby influencing the reaction kinetics.
Kinetic resolutions, where one enantiomer of a racemic epoxide reacts faster than the other with a chiral catalyst or reagent, are another area where theoretical studies are valuable. acs.orgwikipedia.org Computational modeling could be used to design catalysts for the kinetic resolution of racemic 2-tert-butyloxirane by predicting the interactions between the catalyst and each enantiomer in the respective transition states. A significant difference in the calculated activation energies for the reaction of the (2S) and (2R) enantiomers would suggest a high selectivity factor (s), indicating an effective kinetic resolution. acs.org
The table below illustrates the type of kinetic data that can be derived from theoretical calculations for a representative epoxide reaction, such as the catalyzed hydrolysis.
Illustrative Theoretical Kinetic Parameters for Epoxide Hydrolysis (Analogous System)
Data extrapolated from studies on propylene oxide hydrolysis. researchgate.netnih.gov
| Parameter | Typical Calculated Value/Observation |
|---|---|
| Activation Energy (Ea) | 20 - 25 kcal/mol |
| Pre-exponential Factor (A) | Dependent on reaction order and conditions |
| Rate Constant (k) at 298 K | Calculable from ΔG‡ |
| Effect of Temperature | Rate increases with temperature, following the Arrhenius equation. |
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The synthesis of enantiopure epoxides like (2S)-2-tert-butyloxirane is a cornerstone of modern organic synthesis. Future research is intensely focused on creating novel catalytic systems that offer superior control over enantioselectivity. A significant area of advancement is the field of asymmetric organocatalysis, which utilizes small, metal-free organic molecules to catalyze stereoselective reactions. acs.orgnih.gov These catalysts often operate under mild, environmentally friendly conditions and can be designed to mimic the high selectivity of enzymes. nih.gov
Another promising avenue is the development of heterogeneous and recyclable catalysts. csmcri.res.innih.gov Strategies include immobilizing proven homogeneous catalysts, such as chiral Salen-metal complexes, onto solid supports like polymers, clays, or mesoporous materials like MCM-41. csmcri.res.inresearchgate.net This "heterogenization" simplifies catalyst recovery and reuse, a critical factor for industrial-scale synthesis. csmcri.res.innih.gov Research is also exploring novel catalyst architectures, including dimeric and polymeric catalyst structures, which can enhance stability and recyclability without compromising performance. csmcri.res.inresearchgate.net Furthermore, the development of catalysts based on abundant and non-toxic metals, such as iron, presents an attractive alternative to traditional precious metal catalysts. tum.de
Key strategies for producing enantiopure this compound and related chiral epoxides include:
Asymmetric Epoxidation: The direct, enantioselective conversion of alkenes into epoxides using chiral catalysts. nih.gov
Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture of epoxides, leaving the other enantiomer unreacted and thus enantiomerically enriched. acs.orgnih.gov
Desymmetrization: The ring-opening of achiral meso-epoxides with a nucleophile, guided by a chiral catalyst to produce a single enantiomer of the product. acs.orgnih.gov
| Catalyst Type | Strategy | Key Advantages | Reference |
|---|---|---|---|
| Organocatalysts | Asymmetric Epoxidation, Kinetic Resolution, Desymmetrization | Metal-free, mild conditions, environmentally friendly. | acs.orgnih.gov |
| Immobilized Homogeneous Catalysts (e.g., Salen complexes on polymers/clays) | Asymmetric Epoxidation, Hydrolytic Kinetic Resolution | Enhanced recyclability, simplified product purification. | csmcri.res.inresearchgate.net |
| Polymeric/Dimeric Catalysts | Asymmetric Epoxidation, Kinetic Resolution | Improved stability and reusability. | csmcri.res.inresearchgate.net |
| Chiral Iron-NHC Complexes | Asymmetric Epoxidation | Utilizes abundant, low-toxicity metal. | tum.de |
Integration of this compound Chemistry into Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing synthetic route design, and the chemistry of this compound is no exception. A primary goal is to develop pathways that are not only efficient but also environmentally benign. A key concept in this area is atom economy , which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. rsc.orgwordpress.com Ring-opening reactions of epoxides are inherently atom-economical, as all atoms of the epoxide and the nucleophile are typically incorporated into the product. youtube.com
Future research will continue to build on this inherent advantage by focusing on several key areas of sustainability:
Recyclable Catalysts : As mentioned previously, the development of heterogeneous or otherwise recoverable catalysts is paramount. csmcri.res.innih.gov Supporting catalysts on materials like polymers, graphene, or zeolites allows for their simple separation from the reaction mixture and reuse over multiple cycles, reducing waste and cost. nih.gov
Benign Solvents and Conditions : Efforts are being made to replace traditional volatile organic solvents with greener alternatives. This includes performing reactions in ionic liquids or even under solvent-free conditions, which can significantly reduce the environmental impact of a process. researchgate.net
Energy Efficiency : Catalytic processes that operate effectively at ambient temperature and pressure are highly desirable as they reduce energy consumption. mdpi.com
The combination of high atom economy with recyclable catalysts and green reaction conditions positions the synthesis and application of chiral epoxides like this compound as a model for sustainable chemical manufacturing.
Exploration of New Reactivity Modes and Synthetic Applications
Chiral epoxides are exceptionally versatile intermediates in organic synthesis due to the high reactivity of the strained three-membered ring. nih.gov This reactivity allows for stereo- and regioselective ring-opening by a wide variety of nucleophiles, providing access to important chiral building blocks such as amino alcohols and diols. nih.gov These synthons are critical for the total synthesis of numerous biologically active natural products and pharmaceuticals. nih.gov
Emerging research directions are focused on expanding the synthetic utility of this compound and related epoxides. One area of interest is the use of these epoxides in polymerization reactions. For example, the enantioselective terpolymerization of racemic and meso-epoxides with anhydrides, mediated by chiral catalysts, can produce optically active polyesters with unique and tunable properties. nih.gov
Another area of exploration is the development of novel cascade or one-pot reactions that leverage the reactivity of an epoxide intermediate. nih.gov In such processes, an initial ring-opening event can trigger subsequent transformations, rapidly building molecular complexity from a simple chiral epoxide starting material. This approach is highly efficient, reducing the number of separate purification steps and minimizing waste. nih.gov
| Application Area | Description | Significance | Reference |
|---|---|---|---|
| Total Synthesis of Natural Products | Used as a chiral building block for constructing complex molecules with specific stereochemistry. | Enables access to medicinally important compounds. | nih.gov |
| Pharmaceuticals | Key intermediate for synthesizing enantiopure active pharmaceutical ingredients (APIs). | Crucial for developing drugs with improved efficacy and reduced side effects. | csmcri.res.in |
| Chiral Polymer Synthesis | Serves as a monomer in enantioselective polymerization to create optically active polyesters. | Provides novel materials with unique physical and degradability properties. | nih.gov |
| Cascade Reactions | Acts as a trigger for multi-step, one-pot transformations to rapidly build complex molecules. | Increases synthetic efficiency and reduces waste. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
